N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazol-3-ylmethyl backbone substituted with a benzyl group at position 4 and a sulfanylidene moiety at position 3. The 2,4-dichlorobenzamide group attached to the methyl side chain introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c18-12-6-7-13(14(19)8-12)16(24)20-9-15-21-22-17(25)23(15)10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUTUWOMGRMNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the triazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Agriculture: The compound may serve as a lead structure for the development of new pesticides or herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and dichlorobenzamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
Structural Variations :
- The 2,4-dichlorobenzamide group in the target compound introduces stronger electron-withdrawing effects compared to methyl or methoxy substituents in analogs . This may enhance stability and receptor-binding affinity.
- The benzyl group at position 4 likely contributes to π-π stacking interactions, similar to the 4-methylbenzylsulfanyl group in .
Crystallographic Trends: Most 1,2,4-triazole derivatives adopt monoclinic crystal systems (e.g., P21/c), with unit cell parameters influenced by substituent bulk . The target compound is expected to follow this trend.
Biological Activity :
- Analogs with chlorinated aromatic rings (e.g., 2-chlorobenzylidene in ) exhibit antiviral and antimicrobial activity due to improved membrane permeability .
- The –N–C–S motif common to these compounds is critical for interactions with biological targets, such as enzymes or microbial cell walls .
Research Findings and Data Gaps
Critical Analysis:
- Synthetic Feasibility : The target compound can likely be synthesized via nucleophilic substitution or Schiff base formation , as seen in and .
- Thermodynamic Stability : The sulfanylidene group may increase thermal stability compared to sulfanyl analogs (e.g., ) due to resonance effects .
- Data Limitations : Absence of direct pharmacological or crystallographic data necessitates experimental validation.
Biological Activity
N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Its unique structure contributes to a range of biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Triazole ring : Provides significant biological activity.
- Sulfanylidene group : Enhances interaction with biological targets.
- Dichlorobenzamide moiety : Contributes to its pharmacological properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed significant inhibitory effects, with IC50 values indicating potent activity.
- HCT-116 (colon cancer) : Similar trends were observed, suggesting its potential as an anticancer agent.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HCT-116 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Molecular Mechanism
The molecular mechanisms underlying the biological activity of this compound are complex and involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : Alterations in gene expression profiles have been noted in treated cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Study on MCF-7 Cells : A recent study highlighted the ability of the compound to induce apoptosis in MCF-7 cells through mitochondrial pathways. The study reported significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Animal Model Assessments : Research involving animal models has shown that administration of the compound leads to tumor size reduction in xenograft models. Dosage-dependent effects were observed, with lower doses being more effective in minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
